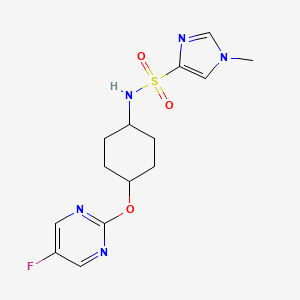

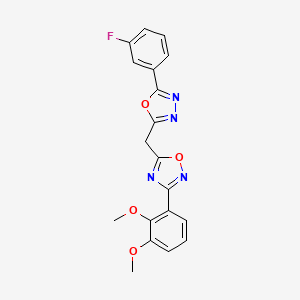

![molecular formula C24H15NO5S B2989678 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate CAS No. 610759-40-5](/img/structure/B2989678.png)

3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They have been designed and synthesized as inhibitors for various biological targets .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Scientific Research Applications

Synthesis and Pharmacological Importance

The synthesis of chromenones and benzothiazoles, including their derivatives, is a topic of considerable interest due to their pharmacological activities. Synthetic protocols for 6H-benzo[c]chromen-6-ones have been extensively reviewed, highlighting methods such as Suzuki coupling reactions and Michael acceptor reactions with 1,3- and 1,5-dicarbonyl compounds. These synthetic approaches are crucial for producing compounds with potential biological activities (Mazimba, 2016).

Benzothiazole derivatives are recognized for their wide range of pharmacological activities. They exhibit less toxic effects and their derivatives have shown enhanced activities, establishing the benzothiazole scaffold as a significant entity in medicinal chemistry. Activities include antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties (Bhat & Belagali, 2020).

Therapeutic Potential

The therapeutic potential of benzothiazoles has been explored in depth, with many derivatives exhibiting a broad spectrum of activities such as antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are noted for their potential as antitumor agents, highlighting the ongoing interest in benzothiazole-based chemotherapeutic development (Kamal, Hussaini, & Malik, 2015).

A comprehensive review on benzothiazole derivatives for anticancer potential emphasizes the effect of various substituents on the molecule's activity against different cancer cell lines. This suggests that the molecule could potentially be modified to enhance its anticancer activities, guided by the structure-activity relationship (SAR) of benzothiazole derivatives (Pathak et al., 2019).

Environmental and Biotechnological Applications

Besides pharmacological applications, there's interest in the environmental behavior of benzothiazole derivatives , such as their occurrence, fate, and potential as emerging contaminants in aquatic environments. This includes understanding their biodegradability and persistence in surface water and sediments, which may influence research into the environmental impact of related compounds (Haman et al., 2015).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent biological activities against a variety of targets . For instance, some benzothiazole derivatives have shown significant activity against enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) .

Mode of Action

Benzothiazole derivatives have been reported to interact with their targets and induce changes that lead to their biological effects . For example, some benzothiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Biochemical Pathways

For instance, some benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Pharmacokinetics

Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.

Result of Action

Benzothiazole derivatives have been found to exhibit a variety of biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The synthesis of benzothiazole derivatives has been reported to be influenced by various factors, including reaction time, reaction conditions, and the use of environmentally friendly solvents .

properties

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] 3-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO5S/c1-28-15-6-4-5-14(11-15)24(27)30-16-9-10-17-20(12-16)29-13-18(22(17)26)23-25-19-7-2-3-8-21(19)31-23/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTLQJOTJPDECN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

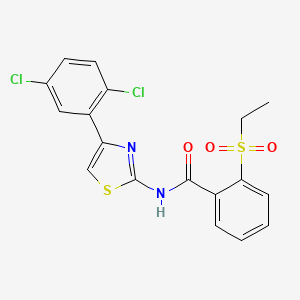

![Ethyl 5-(2-methoxyacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989595.png)

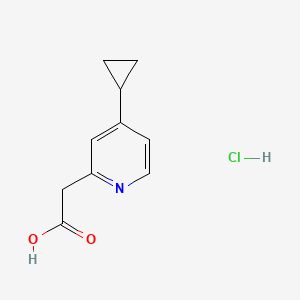

![3-[[1-(1H-Imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2989599.png)

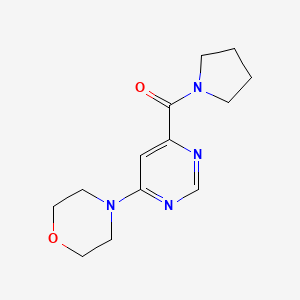

![2-(3,4-Dimethoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2989600.png)

![8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2989605.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2989610.png)

![3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid](/img/structure/B2989617.png)

![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2989618.png)